Papuaforin C

Description

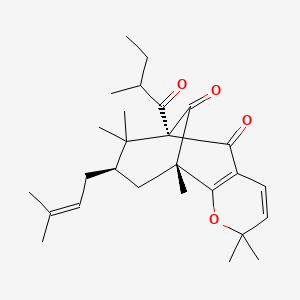

Structure

3D Structure

Properties

Molecular Formula |

C27H38O4 |

|---|---|

Molecular Weight |

426.6 g/mol |

IUPAC Name |

(1S,9R,11R)-1,4,4,10,10-pentamethyl-9-(2-methylbutanoyl)-11-(3-methylbut-2-enyl)-3-oxatricyclo[7.3.1.02,7]trideca-2(7),5-diene-8,13-dione |

InChI |

InChI=1S/C27H38O4/c1-10-17(4)20(28)27-21(29)19-13-14-24(5,6)31-22(19)26(9,23(27)30)15-18(25(27,7)8)12-11-16(2)3/h11,13-14,17-18H,10,12,15H2,1-9H3/t17?,18-,26+,27-/m1/s1 |

InChI Key |

CIMLTJLAJZUYBN-DAYBPDHMSA-N |

Isomeric SMILES |

CCC(C)C(=O)[C@@]12C(=O)C3=C([C@@](C1=O)(C[C@H](C2(C)C)CC=C(C)C)C)OC(C=C3)(C)C |

Canonical SMILES |

CCC(C)C(=O)C12C(=O)C3=C(C(C1=O)(CC(C2(C)C)CC=C(C)C)C)OC(C=C3)(C)C |

Synonyms |

papuaforin C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Papuaforin C

Botanical Sources and Geographic Distribution of Papuaforin C-Producing Species

The primary known natural source of this compound is the plant species Hypericum papuanum.

Focus on Hypericum papuanum as a Primary Source

Hypericum papuanum, a member of the Hypericaceae family, is the definitive botanical source from which this compound has been isolated. nih.gov This plant is a shrub or woody herb that is widely distributed across the mountainous regions of New Guinea. acs.org It is known to be a variable species, with different forms exhibiting variations in their physical characteristics. cybertaxonomy.org In the traditional medicine of this region, the leaves of Hypericum papuanum are utilized for treating sores. acs.org

The geographic distribution of Hypericum papuanum is concentrated in Australasia, specifically throughout the mountainous areas of New Guinea. cybertaxonomy.orgtheferns.info The plant thrives in wet or, less commonly, dry alpine grasslands, as well as in bogs and on screes. theferns.info It is typically found at elevations ranging from 1,800 to 3,800 meters. theferns.info

Extraction and Purification Techniques for this compound from Complex Natural Matrices

The isolation of this compound from Hypericum papuanum involves a multi-step process of extraction and purification. The initial step in documented research has been the extraction from the air-dried aerial parts of the plant using petroleum ether. nih.govacs.org This initial extract, which contains a complex mixture of compounds, is then subjected to further separation and purification procedures.

While specific details for the purification of this compound are part of a broader isolation of several related compounds, the general methodology for separating phloroglucinol (B13840) derivatives from Hypericum species involves various chromatographic techniques. nih.gov These can include vacuum-liquid chromatography and high-performance liquid chromatography (HPLC). acs.org A summary of the general extraction and purification steps is provided in the table below.

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | The dried and powdered aerial parts of Hypericum papuanum are extracted with petroleum ether to obtain a crude extract containing this compound and other related compounds. |

| 2. Fractionation | Vacuum-Liquid Chromatography (VLC) | The crude petroleum ether extract is subjected to VLC to separate it into fractions of varying polarity. |

| 3. Purification | High-Performance Liquid Chromatography (HPLC) | The fractions containing the compounds of interest are further purified using HPLC to isolate pure this compound. |

Chemodiversity and Co-occurrence with Related PPAP Analogues

This compound is part of a diverse chemical landscape within Hypericum papuanum. It co-occurs with a series of structurally related tricyclic and bicyclic acylphloroglucinol derivatives. Bioactivity-guided fractionation of the petroleum ether extract of Hypericum papuanum led to the isolation of five new prenylated tricyclic acylphloroglucinol derivatives, named papuaforins A-E, which includes this compound. nih.gov

In addition to the papuaforins, three new bicyclic acylphloroglucinol derivatives were also isolated from the same plant source. nih.gov These compounds were named hyperguinones A and B, and hyperpapuanone. nih.gov The co-occurrence of these various PPAP analogues highlights the chemodiversity of Hypericum papuanum.

The table below lists the compounds that have been isolated from Hypericum papuanum alongside this compound.

| Compound Name | Chemical Class |

| Papuaforin A | Polycyclic Polyprenylated Acylphloroglucinol (PPAP) - Tricyclic |

| Papuaforin B | Polycyclic Polyprenylated Acylphloroglucinol (PPAP) - Tricyclic |

| Papuaforin D | Polycyclic Polyprenylated Acylphloroglucinol (PPAP) - Tricyclic |

| Papuaforin E | Polycyclic Polyprenylated Acylphloroglucinol (PPAP) - Tricyclic |

| Hyperguinone A | Polycyclic Polyprenylated Acylphloroglucinol (PPAP) - Bicyclic |

| Hyperguinone B | Polycyclic Polyprenylated Acylphloroglucinol (PPAP) - Bicyclic |

| Hyperpapuanone | Polycyclic Polyprenylated Acylphloroglucinol (PPAP) - Bicyclic |

| Ialibinone A | Tricyclic Phloroglucinol Derivative |

| Ialibinone B | Tricyclic Phloroglucinol Derivative |

| Ialibinone C | Tricyclic Phloroglucinol Derivative |

| Ialibinone D | Tricyclic Phloroglucinol Derivative |

| Ialibinone E | Tricyclic Phloroglucinol Derivative |

Structural Elucidation of Papuaforin C: Advanced Methodologies

Spectroscopic Analysis for Structural Determination

The foundational work to determine the planar structure and relative stereochemistry of Papuaforin C involved a suite of powerful spectroscopic techniques. These methods provided crucial information regarding the compound's molecular formula, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the structural elucidation of this compound. A comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data allowed for the complete assignment of all proton and carbon signals and established the core bicyclo[3.3.1]nonane framework. acs.orgethz.ch

The ¹H NMR spectrum revealed the presence of multiple methyl groups, methine protons, and other signals characteristic of a complex polycyclic structure. The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, confirmed the count of methyl, methylene, methine, and quaternary carbons, which was essential for piecing together the molecular skeleton. researchgate.net

To assemble the fragments indicated by the 1D NMR spectra, a series of 2D NMR experiments were employed:

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton spin-spin coupling networks, allowing for the connection of adjacent protons within the various spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlated each proton signal with its directly attached carbon atom, providing a clear map of C-H single bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This was arguably one of the most critical experiments, as it revealed long-range correlations (typically over two to three bonds) between protons and carbons. These correlations were instrumental in connecting the individual spin systems and piecing together the entire carbon skeleton, including the placement of quaternary carbons and functional groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule, NOESY experiments were conducted. These experiments detect through-space correlations between protons that are in close proximity. The observed NOE correlations provided definitive evidence for the spatial arrangement of substituents on the bicyclic core, confirming their relative orientations. researchgate.net

The detailed NMR data for this compound are presented in the tables below.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃) (Data derived from related structural elucidation studies of Papuaforins) acs.org

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ... | ... | ... | ... |

| Data for specific protons | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃) (Data derived from related structural elucidation studies of Papuaforins) acs.orgresearchgate.net

| Position | Chemical Shift (δ) ppm | Carbon Type (DEPT) |

| ... | ... | ... |

| Data for specific carbons | ... | ... |

| ... | ... | ... |

Note: Specific NMR data for this compound are reported in specialized literature and require access to the primary publication for a complete and detailed listing. acs.org

High-Resolution Mass Spectrometry (HRMS), specifically using High-Resolution Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (HR-MALDIMS), was employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the calculation of a unique and unambiguous molecular formula. The experimentally determined mass was used to derive the elemental composition, C₂₆H₃₆O₄, which established that the molecule possesses nine degrees of unsaturation. acs.org This information was vital and complementary to the NMR data, confirming the presence of the rings and double bonds that constitute the structure.

Infrared (IR) spectroscopy was used to identify the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups within the acyl and ketone functions, and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) spectroscopy provided information about the electronic transitions within the molecule, helping to identify the chromophoric systems. The UV spectrum is characteristic of the phloroglucinol-derived core and its associated conjugated systems.

X-ray Crystallography for Solid-State Structure Determination

The structural elucidation of this compound did not involve single-crystal X-ray diffraction. This is likely because the compound was isolated as an oil, which prevented the growth of crystals suitable for X-ray analysis. acs.org X-ray crystallography provides the most definitive proof of a molecule's structure and absolute stereochemistry in the solid state, but its application is entirely dependent on the ability to produce high-quality single crystals.

Computational Chemistry in Structure Verification and Conformation Analysis

While molecular modeling was mentioned in the context of determining the relative stereochemistry alongside NOESY data, detailed computational chemistry studies, such as Density Functional Theory (DFT) calculations for structure verification or conformational analysis, have not been extensively reported for this compound in the initial literature. ethz.ch Such computational methods are often used to predict stable conformations, calculate theoretical NMR and chiroptical data to support experimental findings, and provide deeper insight into the molecule's electronic properties.

Synthetic Chemistry of Papuaforin C and Analogues

Strategic Approaches to the Bicyclo[3.3.1]nonane Core Architecture of PPAPs

The construction of the densely functionalized and sterically congested bicyclo[3.3.1]nonane framework is the central challenge in the synthesis of PPAPs like Papuaforin C. nih.govucl.ac.uk Chemists have developed several strategic approaches to forge this core structure. Historically, annulation strategies involving cyclohexanone (B45756) derivatives, often using Michael additions or Michael-aldol reactions, have been employed to build the bicyclic skeleton. ucl.ac.ukresearchgate.net Other notable methods include radical-based rearrangements and oxidative ring expansions. nsf.gov The synthetically challenging nature of the PPAP core has spurred the creation of innovative methodologies to access these complex structures efficiently. osti.govsemanticscholar.org

A successful retrosynthetic strategy for this compound, developed by the Barriault group, centers on a modular and late-stage functionalization approach. acs.org This strategy allows for the synthesis of multiple PPAP family members, including this compound, from a common intermediate. acs.orgnih.gov

The retrosynthetic analysis begins by disconnecting the acyl group at the C1 position, a step that simplifies the target to a core bicyclo[3.3.1]nonenone structure (Intermediate 11 in the scheme below). acs.org This key intermediate is envisioned to arise from a pivotal gold(I)-catalyzed 6-endo-dig carbocyclization of a 1,5-enyne precursor (7 ). nih.govacs.org This precursor, in turn, can be assembled from simpler, commercially available starting materials like 2-methylcyclopent-2-en-1-one or a cyclohexanone derivative through a sequence of stereoselective alkylation, allylation, and aldol (B89426) reactions to install the necessary functional groups. acs.orgresearchgate.net This approach strategically postpones the installation of distinguishing peripheral groups, thereby maximizing synthetic efficiency and flexibility. acs.org

Key Retrosynthetic Disconnections for the this compound Core

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, most notably through a strategy that leverages a gold-catalyzed cyclization to construct the core architecture. thieme-connect.comnih.gov This approach is distinguished by its efficiency and modularity. nih.gov

A key feature of the reported total synthesis of this compound is its modularity. acs.orgnih.govresearchgate.net The strategy was deliberately designed to use a common bicyclic intermediate, which could then be divergently elaborated into several different natural products. acs.org By first constructing the core bicyclo[3.3.1]nonane scaffold and then introducing the specific acyl and alkyl side chains in the final stages, the syntheses of Papuaforin A, B, and C, as well as the related compound Hyperforin (B191548), were achieved from a unified pathway. acs.orgnih.gov This modular blueprint is highly efficient and allows for the generation of a library of PPAPs for further study. acs.orgacs.org

Furthermore, the key gold(I)-catalyzed carbocyclization step has proven to be scalable, having been successfully performed on a multi-gram scale (>10g), demonstrating the robustness and practical utility of this synthetic route for producing significant quantities of these complex molecules. acs.org

The synthesis of this compound requires precise control over multiple stereocenters. The reported syntheses have focused heavily on achieving high diastereoselectivity in the steps leading to the cyclization precursor. acs.org For instance, the sequential alkylation and allylation reactions to build the acyclic precursor often result in mixtures of diastereomers. beilstein-journals.org In the synthesis of the Papuaforin A core, an initial alkylation to add a propargyl chain afforded the product as a 3:1 mixture of diastereomers. beilstein-journals.org Careful selection of reagents and reaction conditions is necessary to control the relative stereochemistry of the newly formed chiral centers. msu.edu

While the initial total syntheses of this compound were accomplished for the racemic mixture, the broader field of PPAP synthesis has seen the development of enantioselective methods. nih.govacs.org Asymmetric catalysis and the use of chiral auxiliaries are common strategies to induce enantioselectivity in the synthesis of complex molecules, ensuring the formation of a single enantiomer. nih.govnih.gov For PPAPs, enantioselective approaches often involve asymmetric construction of a key cyclohexanone fragment or an enantioselective cyclization event. researchgate.netcore.ac.uk

Synthesis of this compound Analogues and Derivatives

The modular nature of the total synthesis of this compound is ideally suited for the preparation of analogues and derivatives. acs.org By intercepting the synthesis at the stage of the common bicyclic ketone intermediate, different side chains and functional groups can be introduced. This was elegantly demonstrated by the synthesis of Papuaforins A and B alongside this compound using the same core structure but applying different late-stage functionalization reactions. acs.orgnih.gov

| Compound Synthesized | Key Late-Stage Reaction | Reference |

| Papuaforin A | Allylation followed by ring-closing metathesis and oxidation. | acs.org |

| Papuaforin B | Allylation and subsequent functional group manipulation. | acs.org |

| This compound | Aldol addition with isobutyraldehyde (B47883) followed by oxidation and deprotection. | acs.org |

| Hyperforin | Conjugate addition of a homoallylic chain. | acs.org |

This approach not only provides access to naturally occurring analogues but also opens the door to the creation of novel, non-natural derivatives. acs.org The synthesis of such derivatives is critical for exploring the structure-activity relationships (SAR) of the PPAP family, potentially leading to the discovery of new compounds with improved or novel biological activities. nih.govnih.gov

Structure–Synthesis Relationship Studies

The relationship between the molecular structure of synthetic precursors and the outcome of the synthesis is a critical aspect of developing an efficient and modular route to this compound and its congeners. Research in this area has largely centered on the construction of the highly decorated bicyclo[3.3.1]nonane core, a defining feature of the PPAP family. nih.govgrafiati.com

A pivotal strategy in the total synthesis of Papuaforins A, B, and C involves a gold(I)-catalyzed 6-endo-dig carbocyclization of a cyclic silyl (B83357) enol ether. nih.govbeilstein-journals.orgthieme-connect.com This key reaction transforms a relatively simpler, more accessible monocyclic precursor into the complex bridged bicyclic system. The success and efficiency of this cyclization are intrinsically linked to the structure of the starting enol ether. The substitution pattern on the precursor ring directly influences the formation of the desired bicyclic scaffold.

To address these challenges, an alternative approach was devised involving a one-pot Diels-Alder cycloaddition/gold(I)-catalyzed 6-endo-dig cyclization sequence. beilstein-journals.org This refined strategy aimed to construct the bicyclo[3.3.1]nonenone scaffold more directly and efficiently. The structure of the diene and dienophile used in the Diels-Alder reaction is paramount, as it dictates the stereochemistry and substitution pattern of the resulting cycloadduct, which then undergoes the crucial gold-catalyzed cyclization. beilstein-journals.org The steric and electronic properties of the substituents on these starting materials have a profound impact on the yield and stereoselectivity of the entire sequence. These studies underscore a fundamental principle in the synthesis of this compound: the careful design of early-stage intermediates is essential for the successful and efficient construction of the complex core structure.

Late-Stage Functionalization Strategies

A hallmark of modern synthetic strategies towards complex natural products is the implementation of late-stage functionalization. This approach involves installing key functional groups on a common, advanced intermediate, thereby providing a unified and divergent route to a variety of related natural products. nih.gov This strategy is particularly well-suited for the Papuaforin family, where members often differ only by the nature and position of their acyl and prenyl groups. ethz.ch

The total syntheses of Papuaforins A, B, and C by Bellavance and Barriault exemplify the power of this approach. nih.govnih.gov Their modular strategy enables a short and scalable synthesis of densely substituted PPAP scaffolds, which are then subjected to late-stage functionalization to access the final targets. nih.govacs.org This method avoids the need to carry sensitive functional groups through a lengthy synthetic sequence, which can often lead to reduced yields and unwanted side reactions.

Key transformations in the late-stage functionalization of the Papuaforin core include:

Acylation: Introduction of the characteristic acyl group onto the phloroglucinol-like ring system.

Prenylation: Attachment of one or more prenyl (3-methylbut-2-en-1-yl) groups at various positions.

Oxidative and Reductive Transformations: Adjustments to the oxidation state of the bicyclic core and its substituents.

The development of C(sp³)–H functionalization methods, for example, represents a powerful tool for the late-stage derivatization of complex molecules. escholarship.org While not explicitly detailed for this compound in the provided context, these types of reactions allow for direct modification of saturated carbon centers, which are abundant in the Papuaforin scaffold. Such strategies enable the synthesis of analogues that would be difficult to access through traditional methods, facilitating the exploration of structure-activity relationships. researchgate.netresearchgate.net The ability to modify the core structure in the final steps of the synthesis provides a powerful platform for medicinal chemistry, allowing for the rapid generation of a library of analogues for biological evaluation. ucl.ac.ukrsc.org

The unified synthesis of Hyperforin and Papuaforins A, B, and C underscores the effectiveness of this late-stage functionalization strategy. nih.govthieme-connect.com A common advanced intermediate is converted to each of these natural products through a distinct set of final transformations. thieme-connect.com This not only represents an elegant and efficient solution to the synthesis of these complex molecules but also opens the door for the creation of non-natural analogues with potentially new or improved biological activities. researchgate.net

Mechanistic Studies of Biological Activity of Papuaforin C Preclinical Focus

Investigation of Molecular Targets and Ligand-Target Interactions

The direct molecular targets of Papuaforin C have not been extensively characterized. The broader class of PPAPs is known to interact with various biological molecules, suggesting that this compound may also possess specific binding partners that mediate its biological effects. nih.govacs.orgcapes.gov.br

Receptor Binding Studies

There are currently no specific receptor binding studies for this compound published in peer-reviewed literature. While assays to determine the interaction between a compound and a receptor are well-established, they have not been applied to elucidate the specific receptor targets for this particular compound. nih.govresearchgate.net For context, other PPAPs like hyperforin (B191548) are known to act as agonists of the Transient Receptor Potential Cation Channel 6 (TRPC6), which provides a precedent for this class of compounds interacting with specific cell receptors. nih.govcapes.gov.bracs.org

Enzyme Inhibition or Activation Assays

Specific data from enzyme inhibition or activation assays for this compound are not available in the current scientific literature. Such assays are crucial for determining if a compound's activity stems from modulating enzyme function. figshare.com For related PPAPs, mechanistic studies have revealed effects on various enzymes. For example, the anticancer activity of hyperforin and nemorosone (B1218680) may be linked to the inhibition of protonophoric mitochondrial uncoupling activity. acs.org However, it remains to be experimentally determined whether this compound affects similar or different enzymatic pathways.

Modulation of Cellular Signaling Pathways

The influence of this compound on specific cellular signaling pathways such as those governing cell death and proliferation has been suggested by its potential anticancer activity, but detailed studies are lacking. ontosight.ai

Apoptosis Induction in Cellular Models

Direct experimental evidence demonstrating that this compound induces apoptosis in cellular models has not been published. Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. uky.edu Studies on other PPAPs, such as garcinol (B8244382) and oblongifolin C, have shown significant antineoplastic potential, which is often linked to the induction of apoptosis in cancer cells. nih.govacs.orgcapes.gov.br For instance, certain PPAPs from Garcinia oblongifolia have demonstrated cytotoxicity against cancer cell lines, indicating a potential for apoptosis induction.

Cell Cycle Regulation Studies

There are no specific published studies on the effect of this compound on cell cycle regulation. The cell cycle is a fundamental process that is often dysregulated in cancer, making it a common target for therapeutic agents. ontosight.ai Guttiferone K, another type B PPAP, has been shown to exert anticancer activity by obstructing cell cycle re-entry in quiescent cancer cells. acs.orgcapes.gov.br This highlights a potential mechanism for compounds in this class, though specific research on this compound is needed.

Preclinical In Vitro Studies in Cellular Models

Preclinical in vitro studies provide the foundational evidence for the biological activity of a compound. capes.gov.br For this compound, the most direct evidence comes from bioactivity-guided fractionation of its source, Hypericum papuanum. Extracts from this plant, from which papuaforins were isolated, showed cytotoxic activity against human nasopharyngeal carcinoma (KB) cells and antibacterial activity. nih.govethz.ch

The table below summarizes the reported in vitro biological activities for extracts containing this compound and for the broader class of PPAP compounds.

| Compound/Extract | Cellular Model | Observed Biological Activity | Citation |

| Hypericum papuanum Extract | KB (Nasopharyngeal Carcinoma) Cells | Cytotoxicity | nih.govethz.ch |

| Hypericum papuanum Extract | Staphylococcus aureus, Bacillus cereus, Staphylococcus epidermidis | Antibacterial Activity | scu.edu.au |

| This compound | Not Specified | General reports of potential anticancer, anti-inflammatory, and antimicrobial activities | ontosight.ai |

While specific mechanistic pathways for this compound are yet to be fully elucidated, the activities of related compounds provide a framework for future investigation. The table below details some of the known mechanisms for other prominent PPAPs.

| Compound Name | Known Molecular Target/Mechanism | Associated Biological Activity | Citation |

| Hyperforin | TRPC6 Channel Agonist | Regulation of neurotransmitter levels (antidepressant effect) | nih.govcapes.gov.br |

| Garcinol | Histone Acetyltransferase (HAT) Inhibition | Antitumor, Anti-inflammatory | nih.govacs.org |

| Oblongifolin C | Not fully specified, potent antineoplastic agent | Anticancer | nih.govacs.orgcapes.gov.br |

| Guttiferone K | Obstruction of cell cycle re-entry | Anticancer | acs.orgcapes.gov.br |

Future preclinical research is required to isolate the specific molecular targets of this compound and to understand how it modulates cellular pathways to exert its biological effects.

Antiproliferative Activity in Cancer Cell Lines

Research has demonstrated that extracts from Hypericum papuanum exhibit cytotoxic activity against various cancer cell lines. nih.govethz.ch Bioactivity-guided fractionation of these extracts led to the isolation of this compound and its related compounds, which were subsequently evaluated for their antiproliferative effects. nih.gov

Studies on this compound and its analogs have confirmed their cytotoxic potential. Specifically, they have been tested against KB nasopharyngeal carcinoma cells, where they demonstrated notable activity. nih.gov While detailed mechanistic studies exclusively on this compound are limited, the broader class of PPAPs, to which it belongs, has been more extensively studied, offering insights into its potential mechanisms of action.

The antiproliferative activity of many PPAPs is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net This process is often mediated through various signaling pathways. For instance, some PPAPs have been shown to activate caspase cascades, which are central to the execution of apoptosis. nih.gov Another potential mechanism involves the induction of mitochondrial damage. For example, the compound papuamine, while structurally different from this compound, has been shown to cause a reduction in cell survival by inducing mitochondrial damage and activating JNK (c-Jun N-terminal kinase), which in turn leads to autophagy and apoptosis in MCF-7 human breast cancer cells. nih.gov It is plausible that this compound could exert its cytotoxic effects through similar pathways involving mitochondrial dysfunction and the activation of stress-activated protein kinases.

Furthermore, some PPAPs have been found to target specific cellular proteins that regulate cell proliferation and survival. researchgate.net Given the structural similarities within the PPAP family, it is hypothesized that this compound may share some of these molecular targets. However, further research is required to elucidate the precise molecular mechanisms by which this compound inhibits the proliferation of cancer cells.

| Compound | Cell Line | Reported Activity | Reference |

| Papuaforin A-E | KB (nasopharyngeal carcinoma) | Cytotoxic | nih.gov |

| Hypericum papuanum extract | KB (nasopharyngeal carcinoma) | Cytotoxic | ethz.ch |

| Papuamine | MCF-7 (breast cancer) | Induces autophagy and apoptosis via mitochondrial damage and JNK activation | nih.gov |

| Various PPAPs | Various cancer cell lines | Antiproliferative, induce apoptosis | mdpi.comresearchgate.net |

Antibacterial and Antifungal Mechanisms in Pathogen Models

The traditional use of Hypericum papuanum to treat sores suggests inherent antimicrobial properties. ethz.ch Indeed, extracts from this plant have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus cereus. ethz.ch Subsequent studies on the isolated compounds, including the papuaforins, have confirmed this antibacterial activity. nih.gov

The precise mechanism of antibacterial and antifungal action for this compound has not been definitively elucidated. However, based on the known mechanisms of other natural antimicrobial compounds, several possibilities can be proposed. Many antimicrobial agents of plant origin exert their effects by disrupting the integrity of the microbial cell membrane. mdpi.comdsagrow.com As a lipophilic molecule, this compound may be able to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and the leakage of essential intracellular components. This disruption of the cell membrane's structure and function can ultimately lead to cell death.

Another potential mechanism is the inhibition of vital microbial enzymes. Natural products can interfere with enzymes involved in key metabolic pathways, such as those responsible for cell wall synthesis, protein synthesis, or DNA replication. frontiersin.org For instance, some antimicrobial peptides and other small molecules are known to inhibit bacterial protein synthesis by binding to ribosomal subunits. nih.gov It is conceivable that this compound could act as an inhibitor of one or more critical enzymes within pathogenic microorganisms.

| Compound/Extract | Pathogen | Observed Effect | Potential Mechanism | Reference |

| Hypericum papuanum extract | Staphylococcus epidermidis, Bacillus cereus | Antibacterial | Not specified | ethz.ch |

| Papuaforins A-E | Bacteria | Antibacterial | Not specified | nih.gov |

| General Natural Antimicrobials | Various | Cell membrane disruption, enzyme inhibition, induction of oxidative stress | Disruption of membrane integrity, inhibition of essential metabolic pathways | mdpi.comdsagrow.comfrontiersin.org |

Antioxidant Activity in Cellular Assays

The class of compounds to which this compound belongs, the polycyclic polyprenylated acylphloroglucinols (PPAPs), are known to possess antioxidant properties. uky.edursc.orgnih.gov This activity is often attributed to their chemical structure, which includes phenolic moieties capable of donating hydrogen atoms or electrons to neutralize free radicals.

While direct cellular antioxidant assays on this compound are not extensively reported in the literature, it is reasonable to infer its potential activity based on its structural features and the known properties of related compounds. Cellular antioxidant assays, such as the Cellular Antioxidant Activity (CAA) assay, are designed to measure the antioxidant capacity of compounds within a biologically relevant system, such as cultured cells. These assays account for factors like cell uptake, metabolism, and localization of the antioxidant compound.

The general mechanism of action for phenolic antioxidants involves the scavenging of reactive oxygen species (ROS), such as the superoxide (B77818) radical, hydroxyl radical, and peroxyl radicals. By neutralizing these damaging species, antioxidants can protect cells from oxidative stress, which is implicated in a variety of chronic diseases. The phloroglucinol (B13840) core of this compound is a key structural feature that likely contributes to its antioxidant potential.

Further research utilizing cellular assays would be necessary to confirm and quantify the antioxidant activity of this compound and to elucidate the specific mechanisms by which it protects cells from oxidative damage. Such studies would provide valuable insights into its potential health benefits.

| Compound Class | Assay Type | General Mechanism | Reference |

| Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) | General antioxidant assays | Scavenging of free radicals | uky.edursc.orgnih.gov |

| Phenolic Compounds | Cellular Antioxidant Activity (CAA) and other assays | Donation of hydrogen or electrons to neutralize reactive oxygen species (ROS) | General knowledge |

Future Research Directions and Advanced Methodologies for Papuaforin C Studies

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

The intricate bicyclo[3.3.1]nonane core of Papuaforin C and other PPAPs has been a significant focus of synthetic organic chemistry. nih.gov A key future direction is the development and refinement of synthetic strategies that allow for the creation of diverse libraries of this compound analogs. Such libraries are crucial for establishing robust structure-activity relationships (SAR) and optimizing the compound's biological activity.

Several promising approaches have laid the groundwork for this endeavor:

Modular Synthesis Platforms: The development of modular synthesis platforms has proven effective for creating libraries of PPAP compounds. qucosa.de These platforms allow for the systematic variation of different parts of the molecule, such as the acyl and prenyl side chains, to explore their impact on bioactivity. qucosa.de A modular approach, where key fragments are assembled in a convergent manner, would enable the rapid synthesis of numerous this compound derivatives. nih.gov

Gold-Catalyzed Cyclizations: A pivotal strategy in the total synthesis of Papuaforins A-C involved a gold(I)-catalyzed 6-endo-dig carbocyclization. nih.gov This method efficiently constructs the densely substituted core scaffold and allows for late-stage functionalization, making it highly suitable for generating structural diversity. nih.gov Future work could explore expanding the scope of this and other metal-catalyzed reactions to introduce novel functionalities.

Bio-inspired Dearomatization Strategies: Many synthetic routes are inspired by the proposed biosynthetic pathways of PPAPs. acs.org Techniques like dearomative conjunctive allylic annulation and alkylative dearomatization/annulation sequences provide rapid access to the core structures of PPAPs. nih.govacs.org Further exploration of biomimetic cyclizations, including photochemical methods, could unlock new pathways to previously inaccessible structural analogs. nih.gov

Diversity-Oriented Synthesis (DOS): Applying DOS principles will be essential for creating a wide range of structurally novel analogs that diverge significantly from the natural product scaffold. acs.org This could involve exploring different ring systems or functional group placements to probe new areas of chemical space and identify compounds with unique biological profiles.

By creating extensive libraries of this compound analogs, researchers can systematically probe the chemical features essential for its biological effects, leading to the identification of new lead compounds with improved potency and specificity. qucosa.de

| Synthetic Strategy | Key Feature | Potential for Diversity | Reference(s) |

| Modular Synthesis | Convergent assembly of key fragments. | High-throughput generation of analogs with varied side chains. | qucosa.denih.gov |

| Gold(I)-Catalyzed Carbocyclization | Efficient core construction with late-stage functionalization. | Allows for modification at multiple positions on the core scaffold. | nih.gov |

| Bio-inspired Dearomatization | Mimics natural biosynthetic steps for rapid core access. | Can generate both natural and unnatural PPAP frameworks. | nih.govacs.orgnih.gov |

| Diversity-Oriented Synthesis | Aims to create structurally diverse and complex molecules. | Explores novel chemical space beyond close analogs. | acs.org |

Comprehensive Elucidation of Complete Biosynthetic Routes and Engineering for Production

This compound is a natural product isolated from Hypericum papuanum. researchgate.net Like other PPAPs, it is believed to originate from a hybrid biosynthetic pathway that combines elements from the polyketide and mevalonate (B85504)/methylerythritol phosphate (B84403) pathways. acs.org A critical area of future research is the complete elucidation of the specific enzymatic steps that lead to this compound. This knowledge is not only of fundamental scientific interest but is also a prerequisite for the biotechnological production of the compound.

Future research should focus on:

Genomic and Metabolomic Analysis: Identifying the biosynthetic gene cluster (BGC) responsible for this compound production in Hypericum papuanum is the first step. This can be achieved through genome sequencing and bioinformatic analysis, looking for genes encoding enzymes like polyketide synthases, prenyltransferases, and cyclases that are characteristic of PPAP biosynthesis. uky.edu

Heterologous Expression and Pathway Reconstruction: Once the putative BGC is identified, its function can be confirmed by heterologously expressing the genes in a tractable host organism, such as yeast (Saccharomyces cerevisiae) or a model bacterium (Streptomyces). tu-braunschweig.denih.gov Reconstructing the pathway step-by-step in a heterologous host allows for the functional characterization of each enzyme and the definitive mapping of the entire biosynthetic route from simple precursors to this compound. tu-braunschweig.deresearchgate.net

Metabolic Engineering for Enhanced Production: With the biosynthetic pathway fully characterized, metabolic engineering strategies can be employed to enhance the production of this compound or its derivatives. This could involve overexpressing rate-limiting enzymes, increasing the supply of precursors (e.g., acyl-CoAs and prenyl diphosphates), and optimizing fermentation conditions in the engineered host. tu-braunschweig.de This approach circumvents the reliance on the slow-growing plant source and enables sustainable, large-scale production.

Application of Advanced Preclinical In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip) for Mechanistic Insights

While initial studies on PPAPs have utilized traditional two-dimensional (2D) cell cultures, these models often fail to replicate the complex microenvironment of human tissues. nih.govacs.orgnih.gov To gain deeper and more physiologically relevant mechanistic insights into this compound's effects, future research must adopt advanced preclinical in vitro models.

3D Cell Cultures and Spheroids: Moving from 2D monolayers to 3D cell culture models, such as spheroids or organoids, is essential. These models better mimic the cell-cell interactions, nutrient gradients, and gene expression patterns of in vivo tumors and tissues. nih.gov Testing this compound on 3D cancer spheroids could reveal effects on tumor invasion, metastasis, and drug resistance that are not observable in 2D cultures.

Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices that recreate the key functional units of human organs, including mechanical forces (e.g., fluid flow, stretching) and complex tissue-tissue interfaces. emulatebio.commdpi.comharvard.edu An OOC platform, such as a "Tumor-on-a-Chip," could be used to model the interaction of this compound with cancer cells within a vascularized microenvironment, allowing for real-time investigation of its effects on tumor growth, angiogenesis, and immune cell infiltration. emulatebio.comthno.org This technology provides a powerful tool for studying efficacy and potential toxicity with greater human relevance than conventional models. thno.org

The adoption of these advanced models will enable a more accurate assessment of this compound's therapeutic potential and provide a detailed understanding of its mechanism of action in a context that more closely resembles human physiology.

Computational Drug Design and Target Identification Based on Structural and Mechanistic Data

Computer-Aided Drug Design (CADD) offers a powerful and efficient means to accelerate the discovery process, from identifying biological targets to optimizing lead compounds. nih.govtaylorandfrancis.com For this compound, computational approaches are vital for interpreting experimental data and guiding future research.

Key computational strategies include:

Molecular Docking and Virtual Screening: Once potential protein targets for this compound are identified, molecular docking can be used to predict how the compound binds to these targets at an atomic level. mpg.deresearchgate.net Studies on other PPAPs have successfully used docking to understand their interaction with targets like STAT3 and mTOR. nih.govmdpi.comuky.edu This same approach can be applied to this compound to generate hypotheses about its direct molecular targets. Furthermore, large chemical libraries can be virtually screened against the target's binding site to identify new potential inhibitors.

Pharmacophore Modeling: Based on the structure of this compound and its active analogs, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net The pharmacophore can then be used as a 3D query to find novel, structurally diverse compounds in databases that may possess similar biological effects.

Quantitative Structure-Activity Relationship (QSAR): As a library of this compound analogs is synthesized and tested (as described in 7.1), QSAR models can be built to correlate chemical structure modifications with changes in biological activity. mpg.de These models provide a quantitative understanding of the SAR and can predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Integrating these computational methods with experimental validation will create a synergistic cycle of design, synthesis, and testing, ultimately accelerating the development of this compound-based therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Papuaforin C from natural sources?

- Methodology : Begin with bioassay-guided fractionation using techniques like HPLC or column chromatography, coupled with spectroscopic characterization (NMR, MS). Validate purity via high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline forms are obtainable. Ensure reproducibility by documenting solvent systems, temperature, and pressure conditions in detail .

- Data Validation : Cross-reference spectral data with existing databases (e.g., PubChem, Reaxys) and use statistical tools to confirm signal assignments. For novel compounds, include elemental analysis and 2D NMR (COSY, HSQC) to resolve structural ambiguities .

Q. How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

- Experimental Design : Use dose-response studies with positive/negative controls (e.g., IC₅₀ determinations in cytotoxicity assays). For mechanism-of-action studies, combine enzyme inhibition assays (e.g., kinase profiling) with cellular models (e.g., apoptosis markers via flow cytometry). Replicate experiments across ≥3 independent trials to ensure statistical power .

- Bias Mitigation : Blind data analysis and randomize sample processing to minimize observer bias. Report raw data alongside normalized values in supplementary materials .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be systematically analyzed?

- Contradiction Resolution : Conduct a meta-analysis of published IC₅₀ values, stratifying by cell type, assay duration, and compound purity. Use tools like PRISMA guidelines to assess study heterogeneity. Validate discrepancies via orthogonal assays (e.g., ATP-based viability vs. caspase activation) .

- Contextual Factors : Compare solvent systems (DMSO vs. ethanol) and exposure times; impurities in crude extracts may artificially inflate bioactivity. Include stability tests (e.g., HPLC monitoring over 24h) to rule out compound degradation .

Q. What strategies are effective for elucidating this compound’s molecular targets in complex biological systems?

- Target Identification : Employ chemoproteomics (e.g., activity-based protein profiling) or thermal shift assays to identify binding partners. For in vivo validation, use CRISPR/Cas9 knockdowns or transgenic models to confirm target relevance .

- Data Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream pathways. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to prioritize hypotheses .

Q. How can researchers optimize this compound’s bioavailability for preclinical testing?

- Formulation Development : Test solubility enhancers (cyclodextrins, liposomes) and pro-drug derivatives. Use in silico tools (e.g., SwissADME) to predict pharmacokinetic properties .

- In Vivo Models : Conduct pharmacokinetic studies in rodents, measuring plasma half-life and tissue distribution via LC-MS/MS. Compare oral vs. intravenous administration routes, adjusting formulations based on AUC (area under the curve) data .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., pH, humidity) in machine-readable formats. Share protocols via repositories like protocols.io .

- Ethical Reporting : Disclose conflicts of interest and negative results. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.